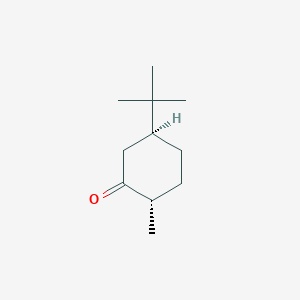
(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a cyclohexanone ring. The stereochemistry of this compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of its substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a solvent like ethanol or methanol. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining the desired stereochemistry. The use of automated systems and advanced catalytic processes ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or cyclohexanols.
Aplicaciones Científicas De Investigación
(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5R)-5-tert-Butyl-2-methylcyclohexan-1-one
- (2S,5S)-5-tert-Butyl-2-ethylcyclohexan-1-one
- (2S,5S)-5-tert-Butyl-2-methylcyclohexanol
Uniqueness
(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one is unique due to its specific (2S,5S) configuration, which imparts distinct stereochemical properties This configuration can result in different biological activities and chemical reactivities compared to its stereoisomers or structurally similar compounds
Propiedades
Número CAS |
5937-40-6 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(2S,5S)-5-tert-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
WVVALRZXBLFRSJ-IUCAKERBSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](CC1=O)C(C)(C)C |
SMILES canónico |
CC1CCC(CC1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


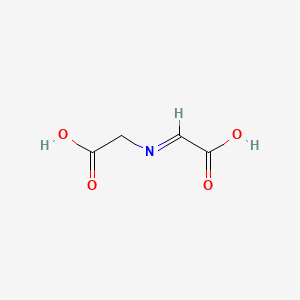
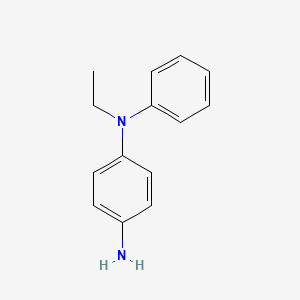

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
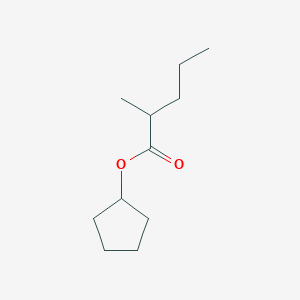
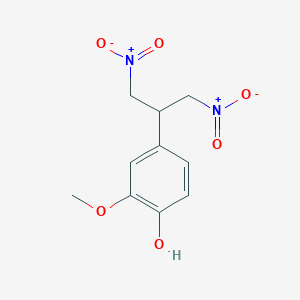

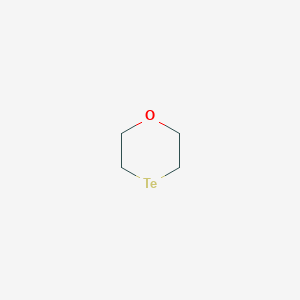
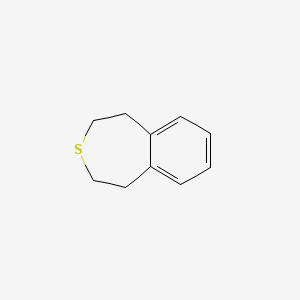
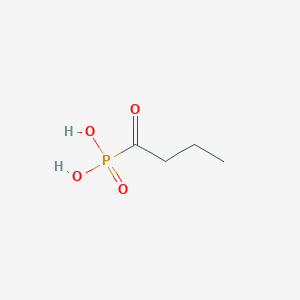
![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)

